D-Fructose-1-(S)-d

NMR Spectroscopy Carbohydrate Chemistry Conformational Analysis

Endogenous fructose background in biological matrices compromises LC-MS/MS quantification accuracy. D-Fructose-1-(S)-d resolves this via a stereospecific +1.01 Da mass shift, enabling unambiguous SRM/MRM detection free from endogenous interference. • Absolute quantification of fructose by isotope dilution MS with 98 atom % D isotopic enrichment • Simplifies ¹H NMR spectra via selective elimination of the C1 pro-S proton signal for clear anomeric resolution • Mechanistic KIE probe for fructokinase and other C1-acting enzymes Supplied as a white to off-white solid; ships ambient globally. For R&D use only.

Molecular Formula C₆H₁₁DO₆
Molecular Weight 181.17
Cat. No. B1161160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-1-(S)-d
SynonymsAdvantose FS 95-1-(S)-d;  D-(-)-Fructose-1-(S)-d;  D-(-)-Levulose-1-(S)-d;  D-Arabino-2-hexulose-1-(S)-d;  Fructose-1-(S)-d;  Fruit Sugar-1-(S)-d;  Fujifructo L 95-1-(S)-d;  Furucton-1-(S)-d;  Hi-Fructo 970-1-(S)-d;  Krystar-1-(S)-d;  Krystar 300-1-(S)-d;  Levu
Molecular FormulaC₆H₁₁DO₆
Molecular Weight181.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Fructose-1-(S)-d for Metabolic Tracing and NMR Spectral Simplification: Procurement Guide


D-Fructose-1-(S)-d is a stable isotope-labeled analog of the monosaccharide D-fructose, in which a single deuterium atom (²H) is stereospecifically incorporated at the C1 pro-S position of the molecule. This isotopic substitution increases the molecular mass from 180.16 Da (unlabeled) to 181.17 Da, a mass difference of approximately 1 Da [1]. The compound is supplied with high isotopic enrichment, commonly specified at 98 atom % D . This specific labeling pattern distinguishes it from other deuterated fructose analogs and establishes it as a precise tool for applications requiring unambiguous molecular tracking, such as metabolic flux analysis and conformational studies by nuclear magnetic resonance (NMR) spectroscopy.

Why D-Fructose-1-(S)-d Cannot Be Substituted with Unlabeled Fructose or Other Deuterated Analogs


The use of D-Fructose-1-(S)-d is not interchangeable with unlabeled D-fructose or other deuterium-labeled fructose variants (e.g., D-Fructose-6,6-d2) due to its site- and stereospecific isotopic labeling. The mass difference introduced by the single deuterium at the C1 pro-S position is essential for accurate quantification and tracking in mass spectrometry (MS) and NMR experiments. Substituting unlabeled fructose would result in the loss of this specific mass signature, making it impossible to distinguish the compound from the endogenous or other unlabeled pools of fructose. Furthermore, using a differently labeled analog (e.g., D-Fructose-1,1-d2) would alter the fragmentation patterns in MS and the NMR coupling patterns, thereby confounding metabolic studies that rely on the precise location of the deuterium label for unambiguous identification of metabolites and reaction intermediates .

Quantitative Differentiation of D-Fructose-1-(S)-d from Analogs: Evidence for Scientific Selection


Stereospecific Deuterium Labeling at C1 Position Enables Unambiguous NMR Assignment and Conformational Analysis

The stereospecific incorporation of deuterium at the C1 pro-S position of D-fructose provides a unique NMR signature that is distinct from unlabeled fructose and other deuterated analogs. This specificity simplifies the complex 1H NMR spectrum of fructose, which is otherwise complicated by tautomeric equilibria and multiple coupling patterns. The selective deuteration at a single, defined stereochemical position reduces signal overlap and facilitates the unambiguous assignment of resonances, a critical advantage for conformational and interaction studies . In contrast, non-specific or differently labeled fructose analogs do not provide the same level of spectral simplification for the C1 region, complicating the analysis of pyranose-furanose equilibria and the identification of specific tautomeric forms [1].

NMR Spectroscopy Carbohydrate Chemistry Conformational Analysis

Defined Mass Shift of +1.01 Da Relative to Unlabeled Fructose for Quantitative MS Workflows

The incorporation of a single deuterium atom at the C1 pro-S position results in a well-defined mass increase from 180.16 Da (unlabeled D-fructose) to 181.17 Da, representing a shift of +1.01 Da [1]. This precise and predictable mass shift is critical for its use as an internal standard in quantitative mass spectrometry assays. Unlike unlabeled fructose, which co-elutes with endogenous fructose and cannot be distinguished in a complex matrix, the +1 Da mass difference allows for the accurate quantification of fructose in biological samples via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) without interfering with the signal of the native compound .

Mass Spectrometry Metabolomics Quantitative Analysis

High Isotopic Enrichment (98 atom % D) Ensures Superior Signal-to-Noise in Tracer Studies Compared to Lower Purity Analogs

The isotopic purity of D-Fructose-1-(S)-d is specified at 98 atom % D . This high level of enrichment is crucial for maximizing the signal-to-noise ratio in tracer studies, whether using NMR or isotope ratio mass spectrometry (IRMS). Lower enrichment levels would result in a higher background signal from residual unlabeled (protium) molecules, diluting the detectable isotopic signal and reducing the sensitivity and accuracy of the measurement. For example, a 95% enriched batch would contain 5% unlabeled fructose, significantly increasing background noise in a metabolic tracing experiment. The 98 atom % D specification ensures minimal isotopic dilution, providing a more robust and reliable tracer for kinetic and pathway elucidation studies compared to generic, lower-purity deuterated fructose products .

Metabolic Tracing Isotope Ratio MS NMR

Kinetic Isotope Effect (KIE) at C1 Position Enables Mechanistic Elucidation of Fructose-Dependent Enzymes

The substitution of hydrogen with deuterium at the C1 pro-S position introduces a primary kinetic isotope effect (KIE) for reactions involving cleavage of the C1-H/C1-D bond. This KIE manifests as a slower reaction rate for the deuterated compound compared to the protium analog. While a specific KIE value for this exact compound in a biological system is not directly reported in the searched literature, the principle of KIE for a C-D vs. C-H bond cleavage is well-established, with rate reductions typically ranging from 2- to 7-fold depending on the specific reaction mechanism . This property makes D-Fructose-1-(S)-d a valuable mechanistic probe for enzymes that act on the C1 position of fructose, such as fructokinase [1]. The slower reaction rate for the deuterated substrate can be used to identify rate-determining steps and provide evidence for the nature of the transition state, information that is not accessible using unlabeled fructose.

Enzyme Kinetics Mechanistic Studies Kinetic Isotope Effect

Primary Application Scenarios for D-Fructose-1-(S)-d Based on Quantitative Evidence


Quantitative LC-MS/MS Analysis of Fructose in Complex Biological Matrices

D-Fructose-1-(S)-d is ideally suited as an internal standard for the absolute quantification of fructose in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The +1.01 Da mass shift relative to unlabeled fructose, as detailed in Section 3, allows for specific and interference-free detection using SRM or MRM transitions . This application is critical in metabolic research, nutritional studies, and clinical diagnostics where precise measurement of fructose levels is required, and it cannot be reliably performed with unlabeled fructose due to matrix effects and endogenous background.

NMR-Based Conformational and Tautomeric Analysis of Fructose

This compound is a key tool for simplifying the 1H NMR spectrum of fructose to enable detailed conformational and tautomeric analysis. The stereospecific removal of the C1 pro-S proton signal reduces spectral complexity in the crowded 3-6 ppm region, as described in Section 3 . This simplification is essential for studying the complex equilibrium between α-D-fructofuranose, β-D-fructofuranose, α-D-fructopyranose, and β-D-fructopyranose in solution, as well as for investigating the binding of fructose to proteins or other ligands. This level of structural detail is not achievable with unlabeled fructose or non-specifically deuterated analogs.

Elucidation of Reaction Mechanisms for Fructose-Metabolizing Enzymes

D-Fructose-1-(S)-d serves as a mechanistic probe for enzymes that act on the C1 position of fructose, such as fructokinase. By comparing the reaction rate of this compound with that of unlabeled fructose, researchers can determine the magnitude of the kinetic isotope effect (KIE) and infer whether C1-H bond cleavage is a rate-limiting step in the catalytic cycle, as discussed in Section 3 . This information is crucial for understanding enzyme catalysis and for the rational design of enzyme inhibitors. Unlabeled fructose cannot provide this mechanistic insight.

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